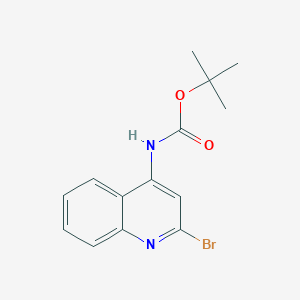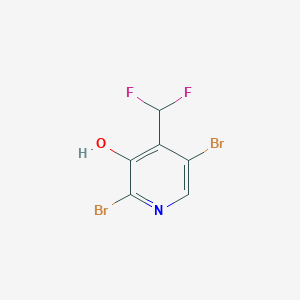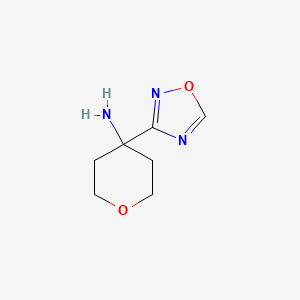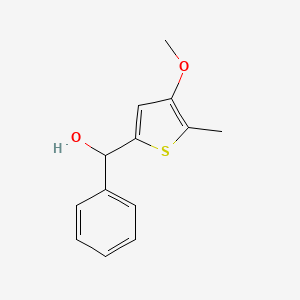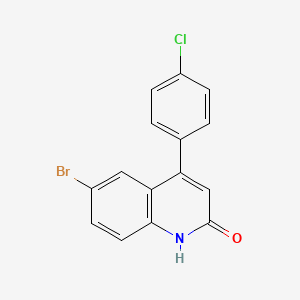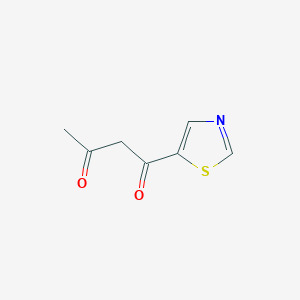
1-(1,3-Thiazol-5-yl)butane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Thiazol-5-yl)butane-1,3-dione is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents .
准备方法
The synthesis of 1-(1,3-Thiazol-5-yl)butane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of thiazole with butane-1,3-dione under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
1-(1,3-Thiazol-5-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the thiazole ring providing reactive sites for these reactions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(1,3-Thiazol-5-yl)butane-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1-(1,3-Thiazol-5-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .
相似化合物的比较
1-(1,3-Thiazol-5-yl)butane-1,3-dione can be compared with other similar compounds, such as:
1-(1,3-Thiazol-2-yl)butane-1,3-dione: Similar structure but different substitution pattern on the thiazole ring.
4,4,4-Trifluoro-1-(thiazol-2-yl)butane-1,3-dione: Contains trifluoromethyl group, which imparts different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and chemical reactivity .
属性
分子式 |
C7H7NO2S |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
1-(1,3-thiazol-5-yl)butane-1,3-dione |
InChI |
InChI=1S/C7H7NO2S/c1-5(9)2-6(10)7-3-8-4-11-7/h3-4H,2H2,1H3 |
InChI 键 |
FQDAVWVCADRODV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)C1=CN=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B15242828.png)
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)
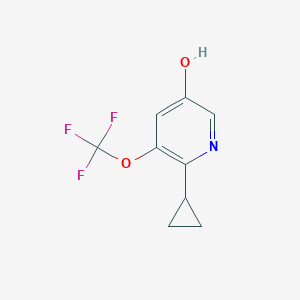



![1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B15242885.png)
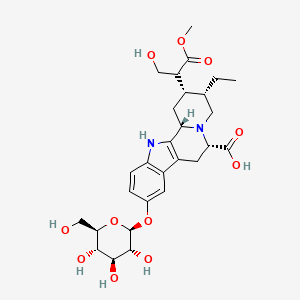
![benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
